Linker Length and PEG Composition Define Optimal PROTAC Geometry
cIAP1 Ligand‑Linker Conjugates 15 contains a distinct PEG3 linker (‑OCH₂CH₂OCH₂CH₂OCH₂CH₂NH₂) that differs from the PEG4 linker present in the widely used cIAP1 Ligand‑Linker Conjugates 1 . This difference of one ethylene glycol unit (‑44 Da) directly impacts the achievable distance between the E3 ligase and the recruited target protein, a parameter known to influence ternary complex stability and subsequent ubiquitination efficiency [1].
| Evidence Dimension | PEG Linker Length (Number of Ethylene Glycol Repeats) |
|---|---|
| Target Compound Data | PEG3 (three ethylene glycol units) |
| Comparator Or Baseline | cIAP1 Ligand‑Linker Conjugates 1 (PEG4, four ethylene glycol units) |
| Quantified Difference | One fewer ethylene glycol unit; molecular weight 661.78 vs. 798.00 g/mol |
| Conditions | Chemical structure analysis via SMILES and molecular formula |
Why This Matters
PROTAC activity is exquisitely sensitive to linker length; selecting a conjugate with the appropriate PEG spacer is essential to achieve optimal target engagement and degradation, and arbitrary substitution risks project failure.
- [1] Wang, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 2024. Available at: https://www.sciencedirect.com/science/article/abs/pii/S2211383524001119. View Source
